Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules.
Mechanism of Action
Mode of Action
The compound interacts with its targets by inhibiting the succinate dehydrogenase in complex II of the mitochondrial respiratory chain . This inhibition disrupts the normal flow of electrons, preventing the formation of ATP, the energy currency of the cell. This leads to an energy deficit within the cell, affecting its normal functioning and growth .
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway for energy production within the cell . The downstream effects include a decrease in ATP production, leading to energy depletion within the cell. This can affect various cellular processes that depend on ATP, including cell growth and division.
Pharmacokinetics
Similar compounds are known to be well-absorbed but undergo substantial first-pass metabolism . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The result of the compound’s action is a disruption of normal cellular energy production, leading to an energy deficit within the cell. This can inhibit cell growth and division, making it potentially useful as a fungicidal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate typically involves the introduction of the difluoromethyl group into the cyclohexane ring. One common method is the difluoromethylation of cyclohexanone derivatives using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as nickel or palladium to facilitate the formation of the C–CF₂H bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions include difluoromethylated alcohols, acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s difluoromethyl group can enhance the biological activity of molecules, making it useful in drug discovery and development.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(trifluoromethyl)-2-oxocyclohexane-1-carboxylate
- Methyl 5-(chloromethyl)-2-oxocyclohexane-1-carboxylate
- Methyl 5-(bromomethyl)-2-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogues. This makes it particularly valuable in the development of pharmaceuticals and other bioactive compounds .
Properties
IUPAC Name |
methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h5-6,8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCALVKNKFVFPKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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